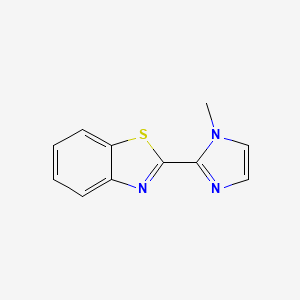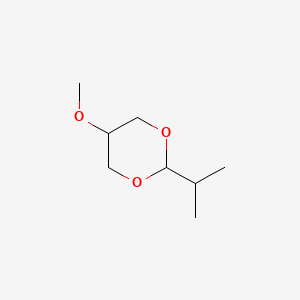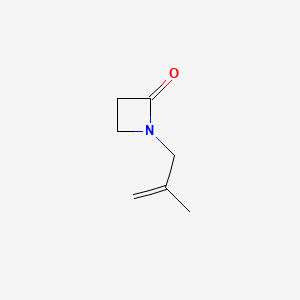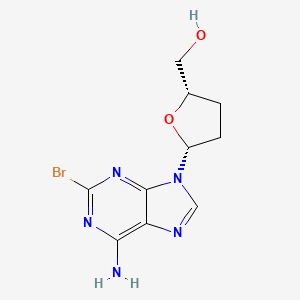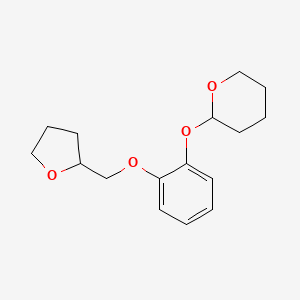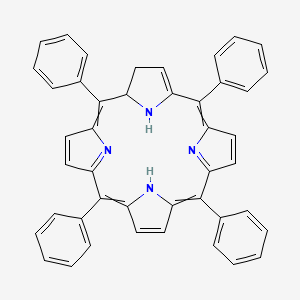
5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin is a derivative of porphyrin, a class of organic compounds that play a crucial role in various biological processes. Porphyrins are known for their ability to form complexes with metals, which is essential in biological systems such as hemoglobin and chlorophyll. The unique structure of this compound allows it to be used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin typically involves the condensation of pyrrole with benzaldehyde under acidic conditions. The reaction is carried out in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process is also scaled up using industrial chromatography techniques .
化学反应分析
Types of Reactions
5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalysis and other chemical processes.
Reduction: Reduction reactions can convert the compound into its reduced forms, which have different chemical properties and applications.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents to form new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various metal complexes, substituted derivatives, and oxidized or reduced forms of the compound. These products have diverse applications in catalysis, materials science, and medicinal chemistry .
科学研究应用
5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions and as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in mimicking biological systems and its potential use in photodynamic therapy for cancer treatment.
Medicine: Investigated for its potential as a drug delivery system and its ability to target specific cells or tissues.
Industry: Utilized in the development of new materials with unique optical and electronic properties
作用机制
The mechanism of action of 5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin involves its ability to form complexes with metals and interact with various biological molecules. The compound can bind to metal ions through its nitrogen atoms, forming stable complexes that can participate in redox reactions and other chemical processes. These interactions are crucial for its applications in catalysis, medicine, and materials science .
相似化合物的比较
Similar Compounds
5,10,15,20-Tetraphenyl-21H,23H-porphine: A similar porphyrin derivative with slightly different chemical properties and applications.
5,10,15,20-Tetraphenyl-21H,23H-porphine copper (II): A metal complex of the compound with unique catalytic properties.
5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium (II) carbonyl: Another metal complex with applications in catalysis and materials science
Uniqueness
5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin is unique due to its ability to form stable complexes with a wide range of metal ions, its versatility in chemical reactions, and its diverse applications in various scientific fields. Its structure allows for easy modification, making it a valuable compound for research and industrial applications .
属性
分子式 |
C44H32N4 |
|---|---|
分子量 |
616.7 g/mol |
IUPAC 名称 |
5,10,15,20-tetraphenyl-1,2,21,23-tetrahydroporphyrin |
InChI |
InChI=1S/C44H32N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-27,40,45,48H,28H2 |
InChI 键 |
ONDPAALTMYWFDG-UHFFFAOYSA-N |
规范 SMILES |
C1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=C(C5=NC(=C(C1N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)N4)C8=CC=CC=C8)C9=CC=CC=C9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


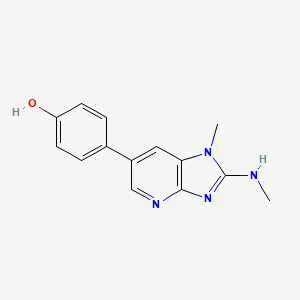
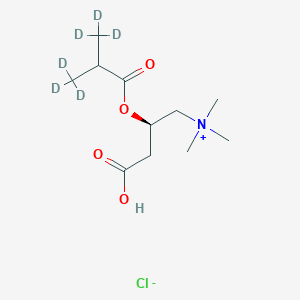
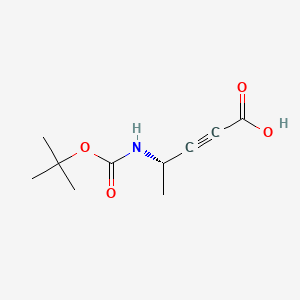
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)
